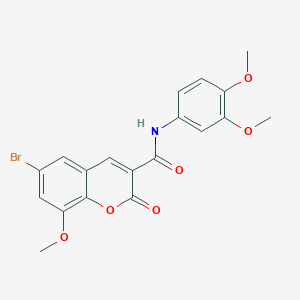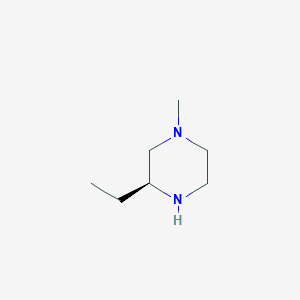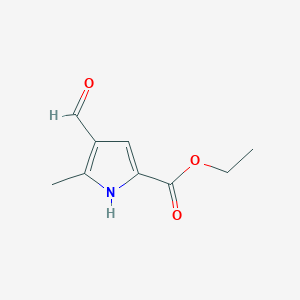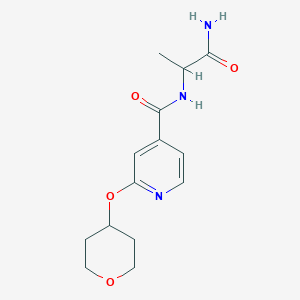
N-(1-amino-1-oxopropan-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-amino-1-oxopropan-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as AOP-Rho, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of Rho signaling, a pathway that plays a critical role in various cellular processes such as cell migration, proliferation, and differentiation.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound has been involved in studies focusing on heterocyclic compounds, where researchers synthesized and characterized novel structures. For example, Aydın and Erdoğan Dağci (2010) synthesized a heterocyclic compound related to isonicotinamide, characterized by various spectroscopic methods, highlighting the compound's potential for further applications in materials science and pharmaceuticals (Aydın & Erdoğan Dağci, 2010).
Crystal Engineering and Pharmaceutical Co-crystals
Research in crystal engineering utilizes compounds like isonicotinamide for developing pharmaceutical co-crystals. Reddy, Babu, and Nangia (2006) demonstrated the assembly of isonicotinamide N-oxide in a triple helix architecture, exploiting the novel carboxamide-pyridine N-oxide synthon for synthesizing barbiturate drug co-crystals (Reddy, Babu, & Nangia, 2006). This research underscores the importance of such compounds in designing drug delivery systems with enhanced properties.
Antimicrobial Properties
The antimicrobial activity of derivatives of isonicotinamide has been explored, indicating potential applications in developing new antimicrobial agents. Patel, Paliwal, and Bhandari (2017) synthesized a series of N-substituted isonicotinamide derivatives, evaluating their activity against various bacterial and fungal strains. The compounds showed significant activity, pointing to their potential in antimicrobial drug development (Patel, Paliwal, & Bhandari, 2017).
Propiedades
IUPAC Name |
N-(1-amino-1-oxopropan-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(13(15)18)17-14(19)10-2-5-16-12(8-10)21-11-3-6-20-7-4-11/h2,5,8-9,11H,3-4,6-7H2,1H3,(H2,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSGKFMWTBRYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1=CC(=NC=C1)OC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

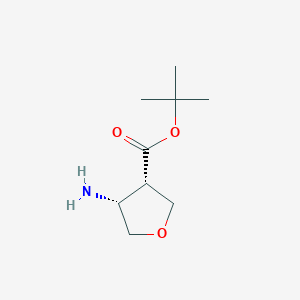
![3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921473.png)
![N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2921475.png)
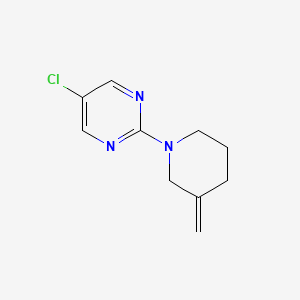
![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2921482.png)

